molecular formula C4H4NNaO B7466538 Sodium (E)-1-cyanoprop-1-en-2-olate

Sodium (E)-1-cyanoprop-1-en-2-olate

Cat. No. B7466538
M. Wt: 105.07 g/mol
InChI Key: UTTZGNRERNUKCK-VEELZWTKSA-M
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Description

Sodium (E)-1-cyanoprop-1-en-2-olate, also known as sodium malononitrile, is a versatile organic compound used in various scientific research applications. It is a colorless crystalline powder that is soluble in water and organic solvents. Sodium malononitrile is widely used in the synthesis of various organic compounds and as a reagent in biochemical and physiological research.

Mechanism of Action

Sodium malononitrile acts as a nucleophile in various organic reactions. It can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides. It can also undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. The mechanism of action of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in these reactions involves the formation of a carbon-carbon bond between the malononitrile moiety and the electrophile or carbonyl compound.
Biochemical and Physiological Effects:
Sodium malononitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Sodium malononitrile has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Sodium malononitrile has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile has some limitations for lab experiments. It is highly toxic and can cause skin and eye irritation. It is also highly reactive and can react violently with oxidizing agents.

Future Directions

There are several future directions for the use of Sodium (E)-1-cyanoprop-1-en-2-olate malononitrile in scientific research. It can be used in the synthesis of novel organic compounds with potential biological activity. It can also be used in the development of new drugs for various diseases, such as cancer and Alzheimer's disease. Further research is needed to explore the potential applications of this compound malononitrile in various fields of science.
Conclusion:
In conclusion, this compound malononitrile is a versatile organic compound that has various scientific research applications. It is used in the synthesis of various organic compounds and as a reagent in biochemical and physiological research. Sodium malononitrile acts as a nucleophile in various organic reactions and has anti-inflammatory and antioxidant properties. It has several advantages for lab experiments, but also has some limitations due to its toxicity and reactivity. There are several future directions for the use of this compound malononitrile in scientific research, and further research is needed to explore its potential applications.

Synthesis Methods

Sodium malononitrile can be synthesized by reacting malononitrile with Sodium (E)-1-cyanoprop-1-en-2-olate ethoxide in ethanol. The reaction produces this compound malononitrile and ethanol as a byproduct. The reaction is carried out under reflux conditions for several hours until the completion of the reaction. The product is then purified by recrystallization from water.

Scientific Research Applications

Sodium malononitrile is widely used in various scientific research applications. It is used as a building block in the synthesis of various organic compounds, such as pyridine derivatives, amino acids, and peptides. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines.

properties

IUPAC Name

sodium;(E)-1-cyanoprop-1-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2,6H,1H3;/q;+1/p-1/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTZGNRERNUKCK-VEELZWTKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C#N)/[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4NNaO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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